![molecular formula C11H20N4OS2 B14490982 N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea CAS No. 65373-20-8](/img/structure/B14490982.png)
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is a chemical compound with the molecular formula C11H20N4OS2. This compound is known for its unique structure, which includes a thiadiazole ring substituted with a hexylsulfanyl group and a dimethylurea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea typically involves the reaction of 5-(hexylsulfanyl)-1,3,4-thiadiazole-2-amine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt cellular processes.
Mécanisme D'action
The mechanism by which N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer properties. The thiadiazole ring is known to interact with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hex-5-ynamide
Uniqueness
N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N’-dimethylurea is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of a hexylsulfanyl group and a dimethylurea moiety makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
65373-20-8 |
|---|---|
Formule moléculaire |
C11H20N4OS2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-(5-hexylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
InChI |
InChI=1S/C11H20N4OS2/c1-4-5-6-7-8-17-11-14-13-10(18-11)15(3)9(16)12-2/h4-8H2,1-3H3,(H,12,16) |
Clé InChI |
YZGNOZUYNHIHOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NN=C(S1)N(C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


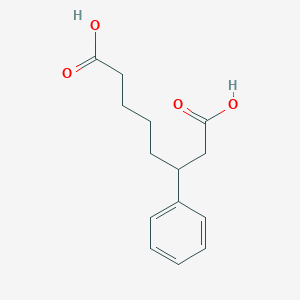
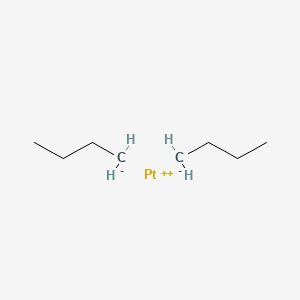
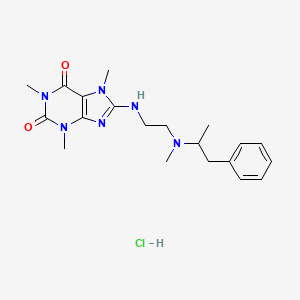
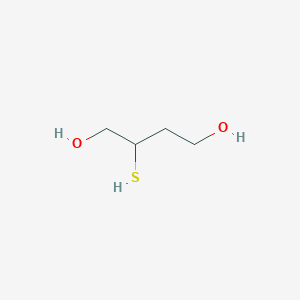
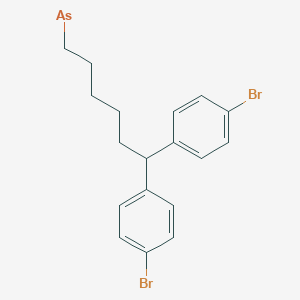
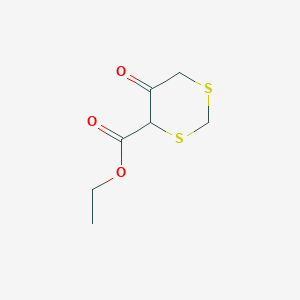
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
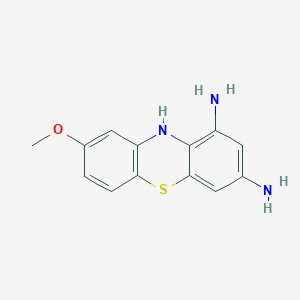

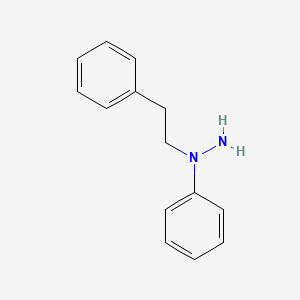
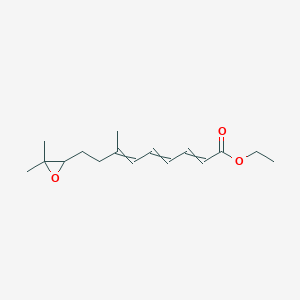
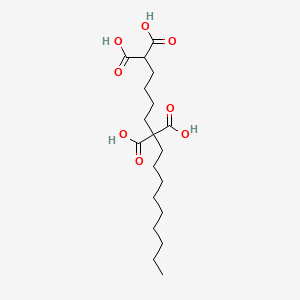
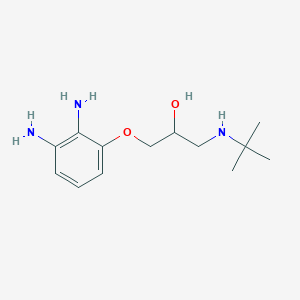
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
